molecular formula C14H25N5O3S B5538192 N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5538192
M. Wt: 343.45 g/mol
InChI Key: CLYNUIPNNHQQNT-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of complex methanesulfonamide derivatives involves multi-step chemical processes, including alkylation, ethoxycarbonylation, hydrolysis, and decarboxylation. A practical and improved synthesis method for related sulfonamide compounds emphasizes the efficiency and scalability of these processes, suitable for producing multikilogram quantities (Yee et al., 2002).

Molecular Structure Analysis

The molecular and supramolecular structures of N-substituted methanesulfonamides showcase variations in N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, influencing their chemical behavior and interactions. Studies reveal differences in hydrogen bonding and molecular conformations across sulfonamide derivatives, emphasizing the intricate molecular architecture of these compounds (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonamide derivatives are diverse, including cycloaddition reactions that yield functionalized pyrrolidines and pyrroles. These reactions highlight the compounds' reactivity and potential for creating structurally varied derivatives with specific chemical properties (Sankar et al., 2013).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in chemical synthesis and drug development. Structural investigations provide valuable insights into the solid-state characteristics and intermolecular interactions, informing the optimization of synthesis and storage conditions (Dodoff et al., 2004).

Chemical Properties Analysis

The chemical properties of "N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide" and related compounds, including reactivity, stability, and functional group interactions, are central to their utility in chemical synthesis and potential pharmaceutical applications. Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for example, reveal the chemoselectivity and reactivity of these reagents, highlighting the importance of structure-activity relationships (Kondo et al., 2000).

Scientific Research Applications

Phase I Clinical Trials of Methanesulfonamide Derivatives

Methanesulfonamide derivatives, such as the one described in a phase I clinical trial by Von Hoff et al. (1978), have shown significant antitumor activity in animal tumor systems. This study highlights the antitumor activity detected in patients with ovarian carcinoma, suggesting potential applications of methanesulfonamide derivatives in cancer treatment and pharmacology. While the study does not directly mention the specific compound, it provides a foundational understanding of the therapeutic potential within this chemical group (Von Hoff et al., 1978).

Environmental and Human Health Studies

Research on environmental contaminants and their bioaccumulation, such as the study by Minh et al. (2006) on persistent organochlorines in Japanese residents, underscores the importance of understanding chemical compounds' environmental impact. While this study focuses on a different class of chemicals, the methodology and concerns could be relevant to assessing the environmental and health impacts of various methanesulfonamide derivatives (Minh et al., 2006).

Toxicology and Safety Assessment

The case report by Yamazaki et al. (2015) on the toxic effects of ethyl methanesulfonate highlights the importance of toxicological studies and safety assessments for chemical compounds. Understanding the toxicity and safe handling of methanesulfonamide derivatives is crucial for their application in scientific research and therapeutic contexts (Yamazaki et al., 2015).

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the compound “N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide” and similar derivatives could be potential candidates for future research in the field of medicinal chemistry.

properties

IUPAC Name

N-[(3S,4R)-4-propan-2-yl-1-[4-(1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O3S/c1-11(2)12-7-18(8-13(12)17-23(3,21)22)14(20)5-4-6-19-10-15-9-16-19/h9-13,17H,4-8H2,1-3H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYNUIPNNHQQNT-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CCCN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCCN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.